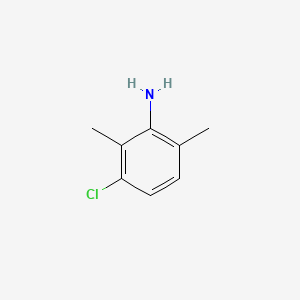

3-Chloro-2,6-dimethylaniline

Beschreibung

Contextual Significance of Substituted Anilines in Organic Chemistry and Material Science

Substituted anilines are a class of organic compounds derived from aniline (B41778) through the replacement of one or more hydrogen atoms on the aromatic ring with various functional groups. wisdomlib.org This structural modification allows for the fine-tuning of the molecule's chemical and physical properties, leading to a broad spectrum of applications. In organic chemistry, they are indispensable precursors for synthesizing a wide array of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. wisdomlib.orgnih.gov The nature and position of the substituents on the aniline ring influence the reactivity of the amino group and the aromatic system, enabling a diverse range of chemical transformations. chemistrysteps.com

The versatility of substituted anilines extends into material science. They are utilized as building blocks for high-performance polymers and organic materials such as liquid crystals and organic light-emitting diodes (OLEDs). tohoku.ac.jp For instance, certain substituted anilines act as curing agents for epoxy resins and polyurethanes, contributing to the final material's thermal and mechanical stability. iucr.org The ability to introduce specific functionalities via substitution allows for the design of materials with tailored electronic and optical properties, making them suitable for applications in semiconductors and other advanced technologies. acs.org The development of efficient methods to synthesize multi-substituted anilines remains an active area of research, highlighting their continued importance in advancing both chemical synthesis and material innovation. nih.govresearchgate.netbohrium.com

Historical Perspective and Evolving Scholarly Interest in 3-Chloro-2,6-dimethylaniline

The journey of this compound is intrinsically linked to the broader history of aniline and its derivatives, which began with the isolation of aniline in the 19th century. The industrial and academic exploration of substituted anilines grew throughout the 20th century, driven by the demand for new dyes, pharmaceuticals, and other specialty chemicals.

Specific scholarly interest in this compound and its close relatives, like 3-chloro-2,6-diethylaniline (B1582751), emerged as synthetic methodologies became more sophisticated. Patent literature from the latter half of the 20th century indicates the growing industrial importance of such compounds. For example, methods for preparing related compounds like 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline), a polyurethane chain extender, highlight the utility of these chlorinated and alkylated anilines in polymer chemistry. google.com

Research has also focused on the synthesis and reactivity of these molecules. For instance, studies have detailed the preparation of this compound and its subsequent use in creating other valuable chemical intermediates. alfa-chemistry.comprepchem.comfishersci.ptthermofisher.com More recent research continues to explore the applications of these compounds, such as in the synthesis of complex heterocyclic structures and as building blocks for new materials. The ongoing investigation into the synthesis and crystal structures of derivatives like 4,4′-methylenebis(3-chloro-2,6-diethylaniline) underscores the continuing scientific interest in understanding how their specific molecular geometries influence material properties. iucr.org This sustained scholarly focus ensures that this compound and its analogues will remain relevant in the development of new chemical entities and materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMXFOTYCHZCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427470 | |

| Record name | 3-chloro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26829-77-6 | |

| Record name | 3-chloro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Chloro 2,6 Dimethylaniline

Direct Synthetic Routes to 3-Chloro-2,6-dimethylaniline

Direct methods for the synthesis of this compound focus on the introduction of a chlorine atom onto the 2,6-dimethylaniline (B139824) backbone or constructing the molecule from a pre-functionalized nitroaromatic precursor.

Electrophilic Chlorination of 2,6-Dimethylaniline

The direct electrophilic chlorination of 2,6-dimethylaniline presents a significant challenge in regioselectivity. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. In the 2,6-dimethylaniline molecule, the two ortho positions are blocked by methyl groups, which sterically and electronically direct incoming electrophiles to the para position (position 4).

Consequently, direct chlorination of 2,6-dimethylaniline with agents like chlorine gas or sulfuryl chloride typically yields the 4-chloro-2,6-dimethylaniline (B43096) isomer as the major product. Achieving substitution at the 3-position (meta to the amino group) via this route is inefficient and results in low yields due to the strong directing effect of the amine functionality. To achieve meta-chlorination, the directing influence of the amino group must be overcome or circumvented, which is why indirect synthetic pathways are generally preferred for producing this compound.

Synthetic Pathways from Nitroaromatic Precursors

A more effective and regioselective strategy for synthesizing this compound involves the reduction of a corresponding nitroaromatic precursor, such as 3-chloro-2,6-dimethylnitrobenzene. This multi-step approach allows for the precise placement of the chloro and nitro groups on the aromatic ring before the final reduction to the target aniline (B41778).

The synthesis of the nitroaromatic intermediate can be approached in two ways:

Nitration of a chlorinated precursor: Starting with 1-chloro-2,6-dimethylbenzene, nitration using a mixture of nitric acid and sulfuric acid can introduce a nitro group.

Chlorination of a nitrated precursor: Starting with 2,6-dimethylnitrobenzene (synthesized by the nitration of m-xylene (B151644) chembk.comgoogle.com), subsequent chlorination can be performed.

Once the 3-chloro-2,6-dimethylnitrobenzene intermediate is obtained, the final step is the reduction of the nitro group to an amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reagents and conditions.

| Reducing Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Tin(II) chloride (SnCl₂) | Concentrated HCl, Acetic Acid | A homogenous reaction that is often rapid and convenient for lab-scale synthesis. | gravitywaves.comcerritos.edu |

| Catalytic Hydrogenation (e.g., Ni catalyst) | H₂ gas, Pressure (1.0-2.5 MPa), Temperature (60-120°C) | A clean and efficient method suitable for industrial-scale production, avoiding large amounts of metal waste. | google.com |

| Iron (Fe) powder | Acidic medium (e.g., AcOH) | A classical and cost-effective method, though it generates significant iron sludge. | google.com |

| Zinc (Zn) powder | Ethanol (B145695)/Water, Acetic Acid | An alternative to iron, used for the reduction of various substituted nitrobenzenes. |

This pathway via a nitroaromatic precursor ensures the correct substitution pattern, providing a reliable route to high-purity this compound.

Catalytic Approaches in the Synthesis of Substituted Anilines and Analogues

Catalytic methods are paramount in modern chemical synthesis for their efficiency, selectivity, and sustainability. These approaches are particularly relevant for producing analogues of this compound, such as those with different alkyl groups.

Metal Complex Catalysis for Alkylation and Metathesis Reactions (e.g., 3-chloro-2,6-diethylaniline (B1582751) synthesis)

A notable example of metal complex catalysis is the synthesis of 3-chloro-2,6-diethylaniline, an analogue where the methyl groups are replaced by ethyl groups. A patented process outlines a method starting from m-chloroaniline and ethylene (B1197577), avoiding the direct use of hazardous chlorine gas for halogenation. patsnap.com

The process involves the in-situ formation of an aniline or alkylaniline metal complex catalyst, which then facilitates the ethylation and metathesis of m-chloroaniline.

| Step | Description | Typical Conditions | Reference |

|---|---|---|---|

| 1. Catalyst Preparation | A metal (e.g., Al, Zn) or its salt is heated in an aniline or alkyl aniline solvent to form the active metal complex catalyst. | Temperature: 150–400°C | patsnap.com |

| 2. Ethylation & Metathesis | m-Chloroaniline is added to the catalyst complex, and ethylene gas is introduced under pressure. The catalyst facilitates ortho-ethylation and a metathetical reaction. | Temperature: 150–400°C; Pressure: 10–25 MPa | patsnap.com |

| 3. Hydrolysis & Product Isolation | Water is added to hydrolyze the reaction mixture. The target product, 3-chloro-2,6-diethylaniline, is then separated from the regenerated catalyst and purified, typically by vacuum distillation. | - | patsnap.com |

This catalytic route provides a stable, high-yield process that is more environmentally benign compared to traditional halogenation methods.

Process Optimization for Enhanced Yield and Selectivity

Optimizing catalytic processes is crucial for maximizing efficiency and minimizing waste. Key strategies for enhancing yield and selectivity in the synthesis of substituted anilines include:

Catalyst Selection: The nature of the metal and its ligands significantly impacts performance. For instance, in some dehydrogenative reactions to form N-substituted anilines, bimetallic alloy nanoparticles (e.g., Au-Pd) have shown superior activity compared to their monometallic counterparts or simple physical mixtures.

Ligand Screening: For homogeneous catalysts, the electronic and steric properties of the ligands are critical. In tungsten-catalyzed N-alkylation of amines, screening various ligands like 1,10-phenanthroline (B135089) was essential to identify the most effective system.

Reaction Conditions: Parameters such as temperature, pressure, solvent, and the presence of additives must be carefully controlled. In the catalytic synthesis of anilines from cyclohexanones, the addition of a base like potassium carbonate was found to be necessary for substrates with acid-labile functional groups.

Purity of Reagents: The exclusion of substances that can poison the catalyst or lead to side reactions is vital. For example, in certain copper-catalyzed Chan-Lam coupling reactions, eliminating water from the reaction mixture was shown to improve the product yield by preventing the formation of byproducts like phenol (B47542) and diphenyl ether.

Derivatization Strategies Employing this compound as a Precursor

This compound is a versatile building block for synthesizing more complex molecules, particularly in the agrochemical sector. Its chemical structure, featuring a reactive amino group and a chlorinated aromatic ring, allows for a variety of follow-on reactions.

Key derivatization strategies include:

Acylation/Amidation: The amino group can be readily acylated. For example, reaction with acyl chlorides can form amides, which are key intermediates in the synthesis of various biologically active compounds. This is a common strategy for creating active ingredients in fungicides and herbicides. google.comsynchemia.com

Condensation Reactions: The amine can participate in condensation reactions. For instance, reaction with formaldehyde (B43269) can lead to the formation of methylene-bridged dimeric structures, such as 4,4′-methylenebis(3-chloro-2,6-diethylaniline), which are used as curing agents for resins. iucr.org

Heterocycle Formation: The compound serves as a precursor for building heterocyclic rings. It can be used in the synthesis of quinoxaline (B1680401) derivatives, which are known to exhibit a range of biological activities, including antibacterial properties. rasayanjournal.co.in

Substitution of the Amino Group: The amino group can be converted to other functionalities via diazotization followed by a Sandmeyer-type reaction. For example, it can be transformed into a cyano group, which can then be hydrolyzed to a carboxylic acid, further expanding the synthetic possibilities. vulcanchem.com

These derivatization pathways highlight the importance of this compound as a foundational molecule for producing a diverse array of value-added chemicals.

Synthesis of N-Aryl-3-mercaptosuccinimides

The synthesis of N-aryl-3-mercaptosuccinimides can be achieved through the direct condensation of an appropriate aniline with mercaptosuccinic acid. This reaction typically proceeds by heating the two reagents together, often without a solvent (neat), under an inert atmosphere to prevent oxidation of the thiol group. nih.govacs.org

In a general procedure, the substituted aniline, such as this compound, would be reacted with mercaptosuccinic acid at elevated temperatures, generally between 120–160 °C. nih.govacs.org The reaction involves the formation of an amic acid intermediate, followed by intramolecular cyclization via dehydration to yield the final succinimide (B58015) ring. The presence of ortho-substituents on the aniline ring can lead to the formation of atropisomers. nih.govacs.org While specific yields for the this compound derivative are not detailed in the reviewed literature, this general methodology provides a direct pathway to the target N-(3-chloro-2,6-dimethylphenyl)-3-mercaptosuccinimide.

General Reaction Scheme:

Reactants: Substituted Aniline (e.g., this compound), Mercaptosuccinic acid

Conditions: Neat (solvent-free), 120–160 °C, inert atmosphere (e.g., Argon) nih.govacs.org

Product: N-Aryl-3-mercaptosuccinimide

Preparation of N-(2,6-Dimethylphenyl)chloroacetamide and Related Amides

The acylation of this compound is a fundamental method for preparing various amides, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. A prominent example is the synthesis of chloroacetamides, which are precursors to local anesthetics like lidocaine. The general reaction involves the nucleophilic attack of the aniline's amino group on an acyl chloride.

A representative synthesis involves reacting the parent compound, 2,6-dimethylaniline, with an acyl chloride like 3-chloropropionyl chloride. prepchem.com This method is directly adaptable to this compound. The reaction is typically carried out in a two-phase system (e.g., ethyl acetate (B1210297) and water) in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid byproduct. prepchem.com The reaction mixture is often cooled initially and then stirred at room temperature to ensure complete reaction. prepchem.com

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 2,6-Dimethylaniline | 3-Chloropropionyl chloride | Potassium carbonate | Ethyl acetate / Water | Ice-cooled, then room temp. for 3 hrs | 3-Chloro-2',6'-dimethylpropionanilide | 90.8% | prepchem.com |

This table is based on the synthesis of a structural analogue. The methodology is applicable for the reaction of this compound with various chloro-substituted acyl chlorides.

Formation of Methylenebis Derivatives (e.g., 4,4'-methylenebis(3-chloro-2,6-diethylaniline) and Structural Analogues)

Methylenebis derivatives of substituted anilines are significant compounds used as curing agents for resins and as building blocks for catalyst ligands. iucr.org The synthesis of these derivatives typically involves the acid-catalyzed condensation of the aniline with a source of formaldehyde, such as paraformaldehyde or formalin. iucr.org

A well-documented example is the preparation of 4,4′-methylenebis(3-chloro-2,6-diethylaniline), a structural analogue of the dimethyl compound. iucr.org The synthesis involves heating a mixture of 3-chloro-2,6-diethylaniline, paraformaldehyde, and hydrochloric acid in water. iucr.org After the condensation reaction is complete, the mixture is cooled and neutralized with a base like sodium hydroxide (B78521) to precipitate the product. iucr.org The resulting solid can then be filtered, dried, and purified. This method highlights a direct and high-yielding route to these dimeric structures.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 3-Chloro-2,6-diethylaniline | Paraformaldehyde | Hydrochloric acid | Water | 353 K (80 °C) for 3 hours | 4,4′-Methylenebis(3-chloro-2,6-diethylaniline) | 93% | iucr.org |

This table details the synthesis of a diethyl structural analogue, a process directly applicable to this compound.

Synthesis of Diazo Derivatives

Primary aromatic amines, including this compound, are key substrates for diazotization reactions, which convert the amino group into a diazonium salt (-N₂⁺). These salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. libretexts.orgmasterorganicchemistry.com

The standard procedure for diazotization involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–15 °C). libretexts.orggoogle.com The resulting arenediazonium salt can then be used immediately in subsequent reactions.

Common transformations of arenediazonium salts include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt. libretexts.org

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄) followed by heating. masterorganicchemistry.com

Hydroxylation: Replacement with -OH by heating the diazonium salt in an aqueous acidic solution. masterorganicchemistry.com

Deamination: Replacement with -H using hypophosphorous acid (H₃PO₂). libretexts.org

While specific studies detailing the diazotization of this compound are not prevalent in the searched literature, this general, well-established chemistry is fundamentally applicable to it, providing a powerful tool for further derivatization. libretexts.orggoogle.com

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2,6 Dimethylaniline

Nucleophilic Substitution Reactions Involving the Chlorine Moiety

The chlorine atom attached to the aromatic ring of 3-chloro-2,6-dimethylaniline is generally unreactive towards nucleophilic aromatic substitution (SNAr). This low reactivity is attributed to the electron-donating nature of the amino (-NH₂) and methyl (-CH₃) groups, which increase the electron density of the benzene (B151609) ring and thus repel incoming nucleophiles. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups, which are absent in this molecule.

However, under forcing conditions or with highly reactive nucleophiles, substitution of the chlorine atom may be achieved. Reactions of analogous chloro-substituted anilines often require high temperatures, pressures, and sometimes the use of a catalyst. For instance, reactions with strong nucleophiles like alkoxides or amides would likely proceed via a benzyne (B1209423) mechanism or a radical-mediated pathway rather than a direct SNAr mechanism, due to the lack of activation. The steric hindrance provided by the two ortho-methyl groups further impedes the approach of a nucleophile to the carbon atom bearing the chlorine.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a principal class of reactions for anilines. wikipedia.org The reactivity and orientation of incoming electrophiles are dictated by the existing substituents on the benzene ring. In this compound, the directing effects of the amino, chloro, and methyl groups must be considered.

The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the arenium ion intermediate. The two methyl groups are also activating and ortho-, para-directing. Conversely, the chlorine atom is a deactivating but ortho-, para-directing substituent.

Given the positions of the substituents, the potential sites for electrophilic attack are C4 and C5.

Amino Group (-NH₂): Strongly directs ortho (C2, C6) and para (C4).

Methyl Groups (-CH₃): Direct ortho (C1, C3, C5) and para (C4).

Chlorine Group (-Cl): Directs ortho (C2, C4) and para (C6).

The directing effects are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | C1 | Strongly Activating | Ortho, Para |

| -CH₃ | C2, C6 | Activating | Ortho, Para |

| -Cl | C3 | Deactivating | Ortho, Para |

Considering the combined influence, the C4 position is highly activated by the para-directing amino group and an ortho-directing methyl group. The C5 position is activated by the other ortho-directing methyl group. However, the powerful activating and directing effect of the amino group typically dominates. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to the amino group. For instance, chlorination of 2,6-dimethylaniline (B139824) has been shown to yield 4-chloro-2,6-dimethylaniline (B43096), indicating a strong preference for substitution at the para position relative to the amino group. google.com It is noteworthy that under strongly acidic conditions, such as those used for nitration (a mixture of concentrated nitric and sulfuric acids), the amino group can become protonated to form an anilinium ion (-NH₃⁺). learncbse.in This anilinium group is strongly deactivating and meta-directing. learncbse.in

Oxidation Pathways and Mechanisms

The oxidation of substituted anilines can proceed through various pathways, often involving the amino group. For this compound, oxidation can lead to a variety of products depending on the oxidant and reaction conditions.

Studies on the oxidation of similar compounds, such as 2,6-dimethylaniline, using Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) have identified several intermediates. nih.govsigmaaldrich.com These include hydroxylated species, quinones, and nitrobenzenes, followed by ring-opening to form short-chain organic acids. nih.govsigmaaldrich.com

A plausible oxidation pathway for this compound could initiate with the formation of a radical cation by the removal of an electron from the nitrogen atom. This intermediate can then undergo further reactions.

Potential Oxidation Products:

| Product Type | Example |

| Hydroxylated Aniline (B41778) | 3-Chloro-2,6-dimethyl-4-hydroxyaniline |

| Nitroso Compound | 1-Chloro-2,6-dimethyl-3-nitrosobenzene |

| Nitro Compound | 1-Chloro-2,6-dimethyl-3-nitrobenzene |

| Quinone-imine | 3-Chloro-2,6-dimethyl-1,4-benzoquinone-imine |

| Azo Compound | 2,2'-Dichloro-3,3',5,5'-tetramethylazobenzene |

The specific products formed would be highly dependent on the oxidizing agent used. For example, mild oxidizing agents might lead to the formation of dimeric products like azo compounds, while stronger oxidants could lead to ring cleavage.

Reduction Pathways and Mechanisms

The reduction of this compound primarily involves reactions that are not centered on the already reduced amino group or the alkyl groups. The chloro group can, under certain conditions, be removed via hydrodehalogenation. This reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, like hydrogen gas or a transfer hydrogenation reagent (e.g., formic acid, ammonium (B1175870) formate).

The mechanism for catalytic hydrodehalogenation involves the oxidative addition of the aryl chloride to the metal catalyst surface, followed by reaction with a hydride source and reductive elimination to yield the dehalogenated aniline.

Another potential reduction pathway, though less common for anilines, would be the Birch reduction. This involves dissolving the compound in liquid ammonia (B1221849) with an alkali metal (like sodium or lithium) and an alcohol. This would reduce the aromatic ring to a dihydrobenzene derivative. However, the presence of the amino group can complicate this reaction.

A more relevant reduction pathway in the synthesis of this compound is the reduction of a nitro group precursor. For instance, 3-chloro-2,6-dimethylnitrobenzene can be reduced to this compound. Common reducing agents for this transformation include:

Tin(II) chloride (SnCl₂) in hydrochloric acid. chegg.com

Iron (Fe) or Zinc (Zn) in acidic media.

Catalytic hydrogenation with H₂ over catalysts like Pd, Pt, or Ni.

A patented process describes the reduction of 2-chloro-6-nitrotoluene (B1664060) using sulfur and sodium bicarbonate to produce 3-chloro-2-methylaniline, a similar compound. google.com

Role of Steric and Electronic Effects from Alkyl and Halogen Substituents on Reactivity

The reactivity of this compound is significantly influenced by the interplay of steric and electronic effects of its substituents.

Electronic Effects:

Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance (+R effect), which greatly activates the ring towards electrophilic substitution. It also has a weaker electron-withdrawing inductive effect (-I effect). The resonance effect is dominant.

Methyl Groups (-CH₃): These are weakly activating EDGs through induction (+I effect) and hyperconjugation. They increase the electron density of the ring, making it more susceptible to electrophilic attack.

The combination of a strong activating group (-NH₂) and two weaker activating groups (-CH₃) makes the aromatic ring highly nucleophilic and prone to electrophilic attack. The deactivating effect of the chlorine is largely overcome by the powerful activating effects of the other substituents.

Steric Effects:

The two methyl groups at positions 2 and 6, ortho to the amino group, create significant steric hindrance. This steric crowding can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution, while the ortho positions to the amino group are electronically activated, the steric bulk of the methyl groups can hinder the approach of large electrophiles to these sites, further favoring substitution at the less hindered para position (C4).

This steric hindrance also affects reactions at the amino group itself. For instance, N-alkylation or N-acylation reactions might proceed more slowly compared to anilines with less steric hindrance around the amino group. The lone pair on the nitrogen is somewhat sterically shielded, which can reduce its nucleophilicity.

Similarly, in potential nucleophilic substitution reactions at the C3 position, the adjacent methyl groups would sterically hinder the approach of a nucleophile.

Applications of 3 Chloro 2,6 Dimethylaniline and Its Derivatives in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

The aniline (B41778) scaffold is a prevalent feature in many biologically active molecules, and 3-chloro-2,6-dimethylaniline is no exception. Its derivatives are integral to the synthesis of important pharmaceutical compounds, including local anesthetics and emerging antivirulence agents.

Synthesis of Local Anesthetics (e.g., Lidocaine and its Analogues)

While the most widely known synthesis of the local anesthetic Lidocaine begins with 2,6-dimethylaniline (B139824), the chloro-substituted analogue, this compound, represents a key starting material for the development of various Lidocaine analogues. The fundamental synthetic pathway to this class of local anesthetics involves a two-step process.

The initial step is the acylation of the aniline derivative. In a typical procedure, 2,6-dimethylaniline is reacted with chloroacetyl chloride in the presence of a base like sodium acetate (B1210297) to form the intermediate, α-chloro-2,6-dimethylacetanilide. This intermediate is then subjected to a nucleophilic substitution reaction with diethylamine, which displaces the chlorine atom to yield the final product, Lidocaine.

This synthetic strategy can be adapted to produce a variety of analogues by utilizing substituted anilines, such as this compound. By introducing a chlorine atom onto the aromatic ring of the precursor, medicinal chemists can modulate the physicochemical properties of the resulting anesthetic, potentially influencing its potency, duration of action, and metabolic profile.

Table 1: Key Reactants in the Synthesis of Lidocaine from 2,6-Dimethylaniline

| Reactant | Role in Synthesis |

| 2,6-Dimethylaniline | Starting precursor containing the core aniline structure. |

| Chloroacetyl Chloride | Acylating agent that introduces the chloroacetyl group. |

| Diethylamine | Nucleophile that displaces the chlorine atom to form the final tertiary amine. |

| Sodium Acetate | Base used to neutralize the HCl generated during the acylation step. |

Development of Antivirulence Agents (e.g., N-Aryl-3-mercaptosuccinimides)

In the ongoing effort to combat antibiotic resistance, antivirulence therapy has emerged as a promising strategy. This approach aims to disarm pathogens by targeting their virulence factors rather than killing them directly, thereby reducing the selective pressure for resistance development. One such class of potential antivirulence agents is N-aryl-3-mercaptosuccinimides, which have shown inhibitory activity against bacterial enzymes like Pseudomonas aeruginosa elastase and Clostridium collagenases. citedrive.comresearchgate.net

The synthesis of these compounds relies on the reaction of a substituted aniline with mercaptosuccinic acid. citedrive.comresearchgate.net Specifically, this compound can serve as the N-aryl component in the synthesis of these potent enzyme inhibitors. The general synthetic route involves the condensation of the aniline with mercaptosuccinic acid at elevated temperatures to form the succinimide (B58015) ring. citedrive.comresearchgate.net The presence of the chloro and dimethyl substituents on the aniline ring can influence the binding affinity and selectivity of the resulting inhibitor for its target enzyme.

Table 2: General Synthesis of N-Aryl-3-mercaptosuccinimides

| Step | Description |

| 1. Condensation | A substituted aniline (e.g., this compound) is reacted with mercaptosuccinic acid at high temperatures (120–160 °C) to form the N-aryl-3-mercaptosuccinimide. citedrive.comresearchgate.net |

| 2. (Optional) Protection | The free thiol group can be protected, for example, as a thioacetate, to prevent disulfide formation. citedrive.comresearchgate.net |

Intermediates for Agrochemical Development

Substituted anilines are foundational to the synthesis of a wide array of agrochemicals, particularly herbicides. This compound and its close structural relatives are key intermediates in the production of effective crop protection agents.

Formation of Herbicide Metabolites and Active Components (e.g., butachlor (B1668075) and dimethachlor)

This compound belongs to the class of chloroacetanilide precursors that are essential for the synthesis of widely used herbicides such as butachlor and dimethachlor. These herbicides are effective in controlling annual grasses and certain broad-leaved weeds in various crops. researchgate.netgoogle.com

The general synthesis of chloroacetanilide herbicides involves the reaction of a substituted aniline with a chloroacetylating agent. For instance, the synthesis of butachlor involves the reaction of 2,6-diethylaniline (B152787) with chloroacetyl chloride to produce an intermediate, which is then further reacted to yield the final active ingredient. google.com While 2,6-diethylaniline is the direct precursor for butachlor, this compound is an important intermediate for other herbicides within this class. researchgate.net The presence and position of the chloro and alkyl substituents on the aniline ring are critical for the herbicidal activity and selectivity of the final product. Furthermore, understanding the metabolism of these herbicides is crucial, and studies have shown that they can degrade back to their constituent aniline derivatives in the environment. adeka.co.jp

Table 3: Key Precursors in Chloroacetanilide Herbicide Synthesis

| Herbicide | Key Aniline Precursor |

| Butachlor | 2,6-Diethylaniline google.com |

| Dimethachlor | 2,6-Dimethylaniline |

| Metolachlor | 2-Ethyl-6-methylaniline google.com |

Building Blocks for Functional Materials and Polymeric Systems

The reactivity of the amine group in this compound makes it and its derivatives valuable components in the synthesis of functional materials and polymers. They can act as curing agents, imparting specific properties to the final resin systems.

Curing Agents for Resins (e.g., Polyurethanes, Epoxy Resins, Cyanate (B1221674) Esters)

A significant application of derivatives of this compound is in the formulation of high-performance polymers. Specifically, 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) (MCDEA), a derivative of the closely related 3-chloro-2,6-diethylaniline (B1582751), is a well-established curing agent for polyurethanes and epoxy resins.

In polyurethane systems , MCDEA acts as a chain extender, reacting with isocyanate prepolymers to form a cured urethane (B1682113) elastomer. The use of MCDEA can lead to elastomers with a reduced tendency to crack during curing, an extended pour life, and low hysteresis.

For epoxy resins , aromatic amines are a known class of curing agents that react with the epoxy groups to form a cross-linked polymer network. MCDEA can also be utilized as a curing agent for epoxy resins, contributing to the thermal and mechanical properties of the final cured product.

In the realm of cyanate ester resins , aromatic amines can act as catalysts or co-curing agents. citedrive.comresearchgate.net The amine functionality can promote the cyclotrimerization of the cyanate ester groups to form a highly cross-linked polycyanurate network. citedrive.comresearchgate.net This results in thermosetting polymers with high thermal stability and excellent dielectric properties. While specific data on this compound is limited in this application, the general reactivity of aromatic amines suggests its potential as a building block for developing novel curing systems for cyanate ester resins.

Table 4: Applications of 3-Chloro-2,6-dialkylaniline Derivatives in Polymeric Systems

| Polymeric System | Role of Derivative (e.g., MCDEA) | Resulting Properties |

| Polyurethanes | Curing agent (chain extender) | Reduced cracking, extended pour life, low hysteresis |

| Epoxy Resins | Curing agent | Enhanced thermal and mechanical stability |

| Cyanate Esters | Curing catalyst/co-agent citedrive.comresearchgate.net | High thermal stability, excellent dielectric properties citedrive.comresearchgate.net |

Synthesis of Ligands for Catalysis

The synthesis of catalytically relevant ligands from this compound predominantly involves condensation reactions with suitable carbonyl compounds to form imine-based structures. Notably, the formation of α-diimine and diiminopyridine ligands has been a significant area of focus due to their successful application in polymerization and cross-coupling reactions.

α-Diimine Ligand Synthesis

A common and effective method for synthesizing α-diimine ligands is the acid-catalyzed condensation of a 1,2-dicarbonyl compound with two equivalents of a substituted aniline. While direct synthesis examples using this compound are not extensively documented in readily available literature, the general synthetic protocol is well-established and can be extrapolated.

For instance, the reaction of acenaphthenequinone (B41937) with two equivalents of this compound in the presence of a catalytic amount of a protic acid, such as acetic acid, in a suitable solvent like ethanol (B145695) or toluene, would be expected to yield the corresponding N,N'-bis(3-chloro-2,6-dimethylphenyl)acenaphthene-1,2-diimine ligand. The reaction typically requires heating to drive the condensation to completion.

Table 1: General Reaction Parameters for α-Diimine Ligand Synthesis

| Parameter | Value/Condition |

| Dicarbonyl Compound | Acenaphthenequinone |

| Aniline | This compound |

| Stoichiometry (Dicarbonyl:Aniline) | 1 : 2 |

| Catalyst | Acetic Acid (catalytic) |

| Solvent | Ethanol or Toluene |

| Temperature | Reflux |

| Reaction Time | Several hours |

The resulting α-diimine ligand, characterized by its rigid backbone and tunable electronic properties influenced by the chloro and methyl substituents, can then be complexed with various late transition metals, such as palladium, nickel, or iron, to generate active catalysts for olefin polymerization.

Diiminopyridine Ligand Synthesis

Similarly, diiminopyridine ligands, which are tridentate ligands known for their ability to stabilize a wide range of metal centers, can be synthesized from this compound. The standard procedure involves the condensation of 2,6-diacetylpyridine (B75352) with two equivalents of the aniline. researchgate.net

This reaction is also typically acid-catalyzed and proceeds under reflux conditions. The resulting 2,6-bis[1-(3-chloro-2,6-dimethylphenylimino)ethyl]pyridine ligand possesses a pincer-like coordination geometry that is highly effective in forming stable and catalytically active complexes with metals like iron and cobalt. researchgate.netnih.gov These complexes have shown significant promise as catalysts for ethylene (B1197577) polymerization, producing polymers with varying properties depending on the precise ligand structure and reaction conditions. mdpi.com

Table 2: Key Components in Diiminopyridine Ligand Synthesis

| Component | Chemical Name | Role |

| Pyridine (B92270) Precursor | 2,6-Diacetylpyridine | Forms the central pyridine ring of the ligand |

| Aniline Derivative | This compound | Provides the imine functionalities and steric/electronic control |

| Catalyst | Glacial Acetic Acid | Facilitates the condensation reaction |

| Solvent | Ethanol | Provides the reaction medium |

The steric bulk provided by the two ortho-methyl groups on the aniline fragment is crucial in these catalyst systems. It helps to create a protective pocket around the active metal center, influencing the rate of monomer insertion and chain transfer, which in turn dictates the molecular weight and branching of the resulting polymer. The electronic effect of the meta-chloro substituent can also modulate the electron density at the metal center, thereby fine-tuning the catalytic activity.

While specific, detailed research findings on the catalytic performance of metal complexes bearing ligands exclusively derived from this compound are not prevalent in the reviewed literature, the established principles of ligand synthesis and catalyst design strongly support their potential in advanced organic synthesis. The modular nature of these syntheses allows for the systematic variation of the aniline component, enabling the creation of a library of ligands for screening in various catalytic applications.

Biological Activities and Pharmacological Insights of 3 Chloro 2,6 Dimethylaniline Derivatives

Interaction with Key Biological Targets

The biological effects of 3-Chloro-2,6-dimethylaniline derivatives are rooted in their interactions with specific molecular targets, including enzymes, cellular signaling proteins, and genes. These interactions can lead to the modulation of critical cellular processes.

Modulation of Cytochrome P450 Enzymes (Inhibition and Activation)

While direct studies on the modulation of Cytochrome P450 (CYP450) enzymes by this compound derivatives are not extensively documented, the metabolism of related aniline (B41778) compounds suggests a potential for interaction. For instance, the oxidative metabolism of N,N-dimethylaniline is known to be associated with the formation of product adducts with cytochrome P-450. nih.gov The metabolism of other drugs, such as the monoamine oxidase inhibitor selegiline (B1681611), has been shown to be catalyzed by various CYP450 enzymes. Furthermore, selegiline and its metabolites may act as inhibitors of specific CYP isoforms like CYP1A2, CYP2C9, and CYP3A4. selegiline.comresearchgate.net Given that the this compound structure is a substrate for metabolic modification, it is plausible that its derivatives could also interact with the CYP450 system, potentially acting as substrates, inhibitors, or inducers, thereby influencing drug metabolism and disposition. However, specific research is required to elucidate these interactions.

Influence on Cellular Signaling Pathways (e.g., MAPK/ERK cascades)

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that governs cellular processes like proliferation, differentiation, and survival. nih.govnih.gov There is evidence that this pathway can be a target for therapeutic intervention in various diseases. nih.gov Research on other chlorinated compounds has shown that the MAPK/ERK pathway can be activated as a cytoprotective response to cellular stress induced by the compound. nih.gov For example, the purine (B94841) analogue 2-chloro-2'-deoxyadenosine was found to increase the phosphorylation of ERK 1/2. nih.gov Consequently, the pharmacological inhibition of this protective signaling, using specific MEK inhibitors, resulted in a synergistic enhancement of the compound's cytotoxic and apoptotic effects. nih.gov This suggests that derivatives of this compound could potentially elicit a similar cellular response. By inducing stress that activates the MAPK/ERK pathway, their efficacy might be enhanced when co-administered with inhibitors of this pathway, representing a potential combination therapy strategy.

Effects on Gene Expression and Regulation (Transcription Factors, Apoptosis-related Genes)

Derivatives incorporating the structural features of this compound have been shown to induce cellular changes consistent with apoptosis. In a study involving diazo derivatives of 1,3,4-oxadiazole (B1194373) synthesized from precursors like 3-chloro aniline and 2,6-dimethyl aniline, significant cytotoxic activity against MCF-7 breast cancer cells was observed. jddtonline.infosemanticscholar.org Morphological assessment using acridine (B1665455) orange/ethidium bromide (AO/EB) staining, a method to visualize nuclear changes during apoptosis, revealed that these compounds induced cellular responses characteristic of programmed cell death. jddtonline.info These findings indicate that such derivatives can trigger apoptotic pathways, likely through the modulation of apoptosis-related genes, leading to the inhibition of cancer cell proliferation.

Enzyme Interaction Mechanisms (e.g., Kinase Modulation)

The aniline scaffold is a well-established chemotype in the design of kinase inhibitors. Anilinopyrimidines, for example, are found in approximately 10% of clinically approved kinase inhibitor drugs. mdpi.com This highlights the importance of the aniline moiety for interaction with the ATP-binding pocket of kinases. Focused libraries of compounds, such as 3-anilino-1,2,6-thiadiazinones, have been synthesized and tested for their anti-cancer properties by targeting kinases. mdpi.com The synthesis of these libraries often involves the reaction of a core heterocyclic structure with various substituted anilines to explore structure-activity relationships. mdpi.com Although specific studies detailing the kinase modulation by direct derivatives of this compound are limited, the foundational chemistry suggests that this substituted aniline is a prime candidate for incorporation into novel kinase inhibitor designs.

Antimicrobial and Antivirulence Activity

A significant body of research has focused on the antimicrobial properties of heterocyclic compounds derived from chloro- and aniline-substituted precursors. Various studies have demonstrated that these derivatives possess potent activity against a range of pathogenic bacteria.

For instance, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives were synthesized and showed moderate to high antibacterial action against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, 3-chloro monocyclic β-lactams incorporating a 2-aminobenzothiazole (B30445) moiety exhibited good to moderate activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com The presence of chlorine atoms, whether on aliphatic or aromatic parts of a molecule, has been linked to potent antibacterial activity. ekb.eg The antimicrobial efficacy is often evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in disk diffusion assays.

| Derivative Class | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | S. aureus, B. subtilis, K. pneumonia, E. coli | Moderate to High Activity (Zone of Inhibition) | researchgate.net |

| 3-Chloro monocyclic β-lactams | S. aureus, B. subtilis, P. aeruginosa, E. coli | Good to Moderate Activity | mdpi.com |

| Chalcone Glycosides (Chlorinated) | E. coli, S. aureus, P. aeruginosa, C. albicans | Positive effect on activity | mdpi.com |

| Quaternary Ammonium (B1175870) Salts (Gemini QAS) | C. albicans, C. glabrata, S. aureus, E. coli | MIC values of 8-32 µg/mL | nih.gov |

Antioxidant Potential of Derivatives

Oxidative stress is implicated in numerous pathological conditions, making the development of novel antioxidants a key research area. Derivatives containing aniline and chloro- substituents have been evaluated for their ability to scavenge free radicals.

In one study, a series of diazo derivatives of 1,3,4-oxadiazole were synthesized from precursors including 3-chloro aniline and 2,6-dimethyl aniline. jddtonline.infosemanticscholar.org Their antioxidant potential was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results showed that several of these compounds exhibited remarkable antioxidant activity, with IC50 values indicating potent radical scavenging capabilities. jddtonline.infosemanticscholar.orgresearchgate.net The presence of electron-withdrawing or -donating groups on the aniline ring can significantly influence the antioxidant capacity of the resulting derivatives. researchgate.net For example, studies on amido-carbonyl oxime derivatives have shown that substituents that inductively pull electrons from the benzene (B151609) ring can increase antioxidant activity. tandfonline.com

| Derivative | Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole from 2,5-dichloro aniline | DPPH | 62.5 | jddtonline.infosemanticscholar.org |

| 1,3,4-Oxadiazole from 3-chloro aniline | DPPH | 62.5 | jddtonline.infosemanticscholar.org |

| 1,3,4-Oxadiazole from 2,6-dimethyl aniline | DPPH | 31.25 - 62.5 | semanticscholar.org |

| Ascorbic Acid (Standard) | DPPH | 15.56 | semanticscholar.org |

Based on a comprehensive review of available scientific literature, there is currently insufficient data to provide a detailed article on the biological and pharmacological activities of this compound derivatives specifically focusing on their anticancer activity against MCF-7 breast cancer cells and their inhibitory potential against viral enzymes such as HIV-1 RNase H.

Therefore, to maintain scientific accuracy and adhere to the strict content inclusions and exclusions, it is not possible to generate a thorough and informative article on the specified aspects of this compound derivatives at this time. Further research and publication in peer-reviewed journals would be necessary to provide the specific data required for the outlined article.

Environmental Behavior and Degradation Pathways of 3 Chloro 2,6 Dimethylaniline

Occurrence and Sources in Environmental Compartments

3-Chloro-2,6-dimethylaniline is not a widely monitored environmental contaminant, and specific data on its occurrence in various environmental matrices are scarce. However, its structural similarity to other chloroanilines and dialkylanilines suggests potential sources primarily linked to industrial activities and as a transformation product of certain agricultural chemicals.

Metabolite of Pesticides:

One potential source of this compound in the environment is as a degradation product of certain pesticides. While direct evidence is limited, the chemical structure of some herbicides suggests that their breakdown could lead to the formation of chloroaniline derivatives. For instance, chloroacetanilide herbicides are known to degrade into various aniline (B41778) compounds. The herbicide metazachlor, a member of the chloroacetamide class, contains the 2,6-dimethylaniline (B139824) moiety. apvma.gov.aunih.govnih.gov Its metabolism in the environment involves the formation of various metabolites that retain this structural component. apvma.gov.au Although not explicitly identified as a primary metabolite in the available literature, the potential for the formation of chlorinated 2,6-dimethylaniline derivatives through microbial or chemical degradation of such parent compounds in soil and water cannot be entirely ruled out.

Industrial Waste:

Industrial processes represent another significant potential source of this compound in the environment. The synthesis of various chemicals, including dyes, pharmaceuticals, and other organic compounds, can involve chlorinated anilines as intermediates or generate them as byproducts. atamanchemicals.com Inadequate treatment of industrial wastewater from manufacturing facilities that use or synthesize related compounds could lead to the release of this compound into aquatic ecosystems. Patents related to the preparation of 4-chloro-2,6-dialkylanilines, which are used as intermediates for plant protection agents, indicate that isomers like 3-chloro-2,6-dialkylaniline could potentially be formed during the manufacturing process, even if they are not the desired product. google.com

Biodegradation and Persistence in Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes. The presence of both chlorine and methyl groups on the aniline ring influences its chemical stability and biodegradability.

Soil:

In the soil environment, the fate of chloroanilines is complex and influenced by factors such as soil type, organic matter content, pH, and microbial activity. Generally, chloroanilines can bind to soil particles, which can either decrease their bioavailability for microbial degradation or lead to their long-term persistence. fao.org Studies on related compounds, such as 3,4-dichloroaniline, have shown that they can be persistent in soil, with slow rates of mineralization. fao.org Research on 2,6-diethylaniline (B152787), a structurally similar compound, has demonstrated that its degradation in soil can be slow, with a significant portion of the parent compound remaining bound to soil components. The microbial degradation of such compounds is a key process, but the specific microorganisms capable of degrading this compound and the optimal conditions for this process are not well-documented.

Water:

The biodegradation of chloroanilines in aquatic systems is often slow and dependent on the acclimation of microbial communities. Studies on 3-chloroaniline (B41212) have shown that it can be biodegraded by certain microbial consortia in wastewater treatment systems, but the process can be slow and may require specific conditions. The presence of alkyl groups, as in this compound, may further influence the rate and pathway of microbial degradation.

| Compound | Environmental Matrix | Persistence/Degradation Finding |

|---|---|---|

| 3,4-Dichloroaniline | Soil | Can be persistent with slow mineralization rates. fao.org |

| 2,6-Diethylaniline | Soil | Can exhibit slow degradation with significant soil binding. |

| 3-Chloroaniline | Wastewater | Biodegradable by acclimated microbial consortia, but can be slow. |

Formation and Fate of Environmental Metabolites

The degradation of this compound in the environment is expected to produce a series of transformation products or metabolites. The nature of these metabolites depends on the degradation pathway, whether it is microbial or chemical.

Common microbial degradation pathways for aromatic compounds often involve hydroxylation of the aromatic ring, followed by ring cleavage. For chloroanilines, dehalogenation (the removal of chlorine) can also be a critical step in the detoxification and further degradation of the molecule. The initial steps in the biodegradation of substituted anilines can be initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring.

Due to the lack of specific studies on this compound, the exact identity and fate of its environmental metabolites remain largely uncharacterized. Further research is needed to elucidate the specific degradation pathways and to identify the transformation products formed under various environmental conditions.

| Transformation Pathway | Description | Potential Products |

|---|---|---|

| Hydroxylation | Addition of hydroxyl (-OH) groups to the aromatic ring. | Chlorinated and methylated catechols or hydroquinones. |

| Dehalogenation | Removal of the chlorine atom from the aromatic ring. | 2,6-dimethylaniline and its subsequent degradation products. |

| N-Acetylation | Addition of an acetyl group to the amine. | N-acetyl-3-chloro-2,6-dimethylaniline. |

| Condensation | Reaction of two aniline molecules. | Chloro-dimethyl-azobenzenes. |

Advanced Spectroscopic and Structural Characterization Studies

X-ray Crystallography for Precise Structural Elucidation of Derivatives and Analogues

While the crystal structure of 3-Chloro-2,6-dimethylaniline itself is not extensively documented in readily available literature, analysis of its close derivatives and analogues provides invaluable information regarding its expected solid-state conformation and packing motifs. X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The spatial arrangement of the substituted aniline (B41778) ring and its substituents is a key determinant of its reactivity and physical properties. Studies on derivatives offer a model for the steric and electronic effects influencing conformation.

For instance, the crystal structure of 4,4′-methylenebis(3-chloro-2,6-diethylaniline), a dimeric analogue, reveals significant twisting between its two aromatic components. The dihedral angle between the two chloro-diethylaniline rings is reported to be 39.59 (8)°. This twisting is a result of steric hindrance imposed by the bulky ethyl groups and the chlorine atom adjacent to the amino group.

In another related structure, N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, the molecule is described as highly twisted. The dihedral angle between the 3-chloro-2-methylaniline ring and the dihydropyridine ring is a substantial 88.1 (2)°. Similarly, in a bidentate ligand derivative, 3-[(3-chloro-2-methylphenyl)imino]butan-2-ylidene]-2-methylaniline, the dihedral angle between the benzene (B151609) ring and the central 1,4-diazabutadiene plane is 66.81 (9)°. These examples underscore the tendency of the substituted aniline ring to adopt a non-planar conformation relative to other parts of the molecule, a feature that can be reasonably extrapolated to this compound itself.

Table 1: Dihedral Angles in Derivatives and Analogues of this compound

| Compound | Description of Dihedral Angle | Angle (°) |

|---|---|---|

| 4,4′-methylenebis(3-chloro-2,6-diethylaniline) | Between the two aromatic rings | 39.59 (8) |

| N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Between the 6-oxo-1,6-dihydropyridine and benzene rings | 88.1 (2) |

| 3-[(3-chloro-2-methylphenyl)imino]butan-2-ylidene]-2-methylaniline | Between the benzene ring and the 1,4-diazabutadiene plane | 66.81 (9) |

The supramolecular assembly in the solid state is governed by a network of non-covalent interactions. In the crystal structure of 4,4′-methylenebis(3-chloro-2,6-diethylaniline), molecules are assembled through N—H⋯π interactions. This indicates that the amino group can act as a hydrogen bond donor, interacting with the electron-rich π-system of an adjacent aromatic ring.

Similarly, the crystal packing of N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is characterized by two distinct types of N—H⋯O hydrogen bonds, which form a three-dimensional network. These interactions involve the NH groups and carbonyl oxygen atoms. The analysis of substituted 2-chloroquinoline derivatives also highlights the role of C—H⋯Cl interactions in forming molecular chains and dimers. Such interactions, including hydrogen bonding and C-H···π contacts, are fundamental to the crystal engineering of aniline derivatives and are expected to play a significant role in the solid-state structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The two methyl groups at positions 2 and 6 are chemically equivalent and should appear as a single singlet. The two aromatic protons at positions 4 and 5 are not equivalent and would likely appear as two doublets, due to coupling with each other. The amino group protons would appear as a broad singlet.

In the ¹³C NMR spectrum, eight distinct signals are anticipated, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents. The chlorine atom at C-3 will exert a direct deshielding effect on C-3 and an inductive effect on neighboring carbons. The amino group and methyl groups also significantly influence the chemical shifts of the aromatic carbons to which they are attached.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound*

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-NH₂ | ~3.5-4.5 (br s, 2H) | ~144-146 |

| C2-CH₃ | ~2.2-2.3 (s, 6H) | ~122-124 |

| C3-Cl | - | ~132-134 |

| C4-H | ~6.8-7.0 (d) | ~127-129 |

| C5-H | ~6.6-6.8 (d) | ~120-122 |

| C6-CH₃ | (Included in C2-CH₃) | ~122-124 |

| -CH₃ | - | ~17-19 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound will exhibit characteristic absorption bands for its primary amine, aromatic ring, methyl groups, and carbon-chlorine bond.

Based on spectra of analogous compounds like 2,6-dimethylaniline and other chloroanilines, the key vibrational frequencies can be assigned. The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring are found in the 1450-1650 cm⁻¹ range. The C-N stretching vibration usually occurs between 1250 and 1350 cm⁻¹. Finally, a moderate to strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Methyl (C-H) | Symmetric & Asymmetric Stretch | 2850 - 3000 | Medium |

| Aromatic (C=C) | Ring Stretch | 1450 - 1650 | Medium-Strong |

| Amino (C-N) | Stretch | 1250 - 1350 | Medium-Strong |

| Chloroalkane (C-Cl) | Stretch | 600 - 800 | Medium-Strong |

Computational Chemistry and Theoretical Modeling of 3 Chloro 2,6 Dimethylaniline and Its Interactions

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. These models are instrumental in predicting the effects of new or untested chemicals, thereby reducing the need for extensive experimental testing.

Prediction of Biological Activity and Toxicological Endpoints

While specific QSAR models exclusively developed for 3-Chloro-2,6-dimethylaniline are not extensively documented in publicly available literature, general QSAR models for substituted anilines can be used to predict its potential biological and toxicological endpoints. Anilines, as a class of compounds, are known to exhibit toxicity through mechanisms such as polar narcosis. nih.govuky.edu QSAR studies on substituted anilines have successfully predicted their toxicity to various aquatic organisms. nih.gov

For instance, the toxicity of anilines to the green algae Pseudokirchneriella subcapitata has been modeled using QSAR, with endpoints such as inhibition of dissolved oxygen production and algal growth rate. nih.gov These models often reveal that the toxicity of substituted anilines is influenced by factors like their hydrophobicity and electronic properties. nih.govnih.gov Given that this compound possesses both chloro and methyl substituents, its toxicological profile is expected to be a composite of the effects of these functional groups on the aniline (B41778) core. The presence of the chloro group generally increases the toxicity of aromatic compounds.

General QSAR models for aromatic amines have also been developed to predict carcinogenicity. oup.com These models often incorporate descriptors related to hydrophobicity, electronic properties, and steric characteristics to differentiate between carcinogenic and non-carcinogenic amines. oup.com Such models could be applied to this compound to provide a preliminary assessment of its carcinogenic potential.

Correlation with Molecular Descriptors and Physicochemical Properties

The predictive power of QSAR models relies on the correlation between the biological activity and various molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For substituted anilines, key molecular descriptors have been identified that consistently show a strong correlation with their toxicity.

Hydrophobicity , typically quantified by the 1-octanol/water partition coefficient (log Kow or log P), is a dominant descriptor in QSAR models for the toxicity of anilines. uky.edunih.gov A higher log P value indicates greater lipophilicity, which can lead to increased bioaccumulation and membrane disruption. The predicted log P for this compound is approximately 2.54, suggesting a moderate level of hydrophobicity. chemscene.com

Electronic properties also play a crucial role. Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and Hammett sigma constants (Σσ) have been successfully used to model the toxicity of substituted anilines. nih.govuky.edu ELUMO relates to the ability of a molecule to accept electrons and can be indicative of its reactivity. nih.gov The Hammett constants account for the electron-donating or electron-withdrawing effects of substituents on the aromatic ring. For this compound, the chlorine atom is electron-withdrawing, while the methyl groups are electron-donating.

A study on the toxicity of methyl- and/or chloro-substituted anilines to Tetrahymena pyriformis established a QSAR model based on log Kow and the summation of Hammett sigma constants (Σσ). uky.edu The inclusion of Σσ as a descriptor improved the model for di- and trimethyl derivatives. uky.edu This highlights the importance of considering the electronic effects of substituents in predicting the biological activity of compounds like this compound.

Steric properties can also influence the biological activity of anilines by affecting their ability to interact with biological targets. nih.gov While not always the primary descriptors, steric parameters can refine QSAR models.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClN | chemscene.com |

| Molecular Weight | 155.62 g/mol | chemscene.com |

| Predicted logP | 2.539 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Molecular Docking Simulations for Ligand-Receptor Interactions of Derivatives

Derivatives of chloroanilines have been investigated for their potential as antibacterial and anticancer agents. globalresearchonline.net In these studies, molecular docking is used to simulate the binding of the aniline derivatives to the active sites of specific enzymes or proteins. For example, in a study of mono/dichloro aniline derivatives with potential antibacterial activity, docking simulations were performed against an E. coli protein. globalresearchonline.net The results revealed key interactions, such as hydrogen bonding between the ligand and amino acid residues like glutamine and serine, as well as hydrophobic and pi-pi stacking interactions with residues like proline and phenylalanine. globalresearchonline.net

Electronic Structure Calculations for Reactivity and Stability Predictions

Electronic structure calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is a widely used method for such calculations.

While specific DFT studies on this compound are limited, research on structurally related compounds, such as other dimethylaniline derivatives, demonstrates the utility of these methods. researchgate.net Electronic structure calculations can be used to determine key parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity.

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution within a molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack. For this compound, the nitrogen atom of the amino group would be a region of high electron density (nucleophilic), while the hydrogen atoms of the amino group and the region around the chlorine atom might be more electron-deficient (electrophilic).

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and dynamics of a molecule.

The conformational landscape of substituted anilines has been investigated using both experimental techniques and computational methods. colostate.eduaip.org For molecules with substituents on the benzene (B151609) ring, different rotational conformations (rotamers) can exist. The relative energies of these conformers determine the most stable structures.

For this compound, the primary source of conformational flexibility would be the rotation around the C-N bond of the amino group and the C-C bonds of the methyl groups. However, the presence of the two methyl groups ortho to the amino group is likely to sterically hinder the rotation of the amino group. This steric hindrance would significantly influence the preferred orientation of the -NH2 group relative to the plane of the benzene ring.

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. For 3-Chloro-2,6-dimethylaniline, future research will likely focus on developing synthetic routes that align with the principles of green chemistry, minimizing waste and energy consumption.

Traditional synthesis of related compounds, such as 4-chloro-2,6-dialkylanilines, has involved the chlorination of 2,6-dialkylaniline precursors. google.com One patented method notes that the chlorination of 2,6-dialkylacetanilide specifically yields 3-chloro-2,6-dialkylacetanilide, which can then be hydrolyzed to the desired aniline (B41778). google.com However, these routes often employ hazardous reagents like chlorine gas and organic solvents. google.com

Future methodologies could draw inspiration from the greener synthesis of related molecules like Lidocaine, which starts from 2,6-dimethylaniline (B139824). csus.edu Key improvements in that process included decreased reaction temperatures, solvent replacement, and the use of a two-step, one-pot procedure, which enhances atom economy and reduces waste. csus.edu Applying these principles to the synthesis of this compound could involve exploring catalytic chlorination under milder conditions or developing novel one-pot reactions that combine chlorination and other functionalization steps.

| Strategy | Green Chemistry Principle | Potential Benefit | Reference |

|---|---|---|---|

| One-Pot Synthesis | Atom Economy, Waste Prevention | Reduces intermediate isolation steps, solvent use, and waste generation. | |

| Solvent Replacement | Safer Solvents & Auxiliaries | Replaces hazardous organic solvents with more benign alternatives. | csus.edu |

| Catalytic Chlorination | Catalysis | Uses catalytic amounts of reagents instead of stoichiometric quantities, improving efficiency and reducing waste. | |

| Lower Reaction Temperatures | Design for Energy Efficiency | Reduces energy consumption and associated environmental impact. | csus.edu |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While specific biological activities of this compound are not extensively documented, its structural motifs are present in molecules with known therapeutic relevance. The broader family of substituted anilines is recognized for its value in developing compounds with antimicrobial and anticancer properties.

Future research could involve synthesizing a library of derivatives based on the this compound scaffold to screen for various biological activities. For instance, many 3-chloro monocyclic β-lactams have demonstrated potent antibacterial, anti-inflammatory, and anticonvulsant activities. mdpi.com Similarly, the synthesis of novel anilino-fluoroquinolones has yielded compounds with potential as anticancer agents. researchgate.net The presence of the chloro- and dimethyl- substitutions on the aniline ring provides a unique electronic and steric profile that could be exploited to develop novel therapeutic agents.

Rational Design of Next-Generation Pharmaceutical and Agrochemical Agents

The structural framework of this compound makes it a valuable building block for the rational design of new molecules in both the pharmaceutical and agrochemical sectors. Its close analogs are already used as key intermediates in manufacturing. For example, 3-Chloro-2,6-diethylaniline (B1582751) is a primary intermediate in the synthesis of chloroacetanilide herbicides used to protect crops like corn and soybeans. myskinrecipes.com Likewise, 3-Chloro-2-methylaniline is crucial for producing the herbicide Quinclorac and is also used in dye manufacturing. innospk.comnbinno.com

This established utility suggests that this compound could be rationally incorporated into the design of next-generation agrochemicals with potentially improved efficacy or selectivity. In pharmaceuticals, its structure can be used as a starting point for developing new drugs. The process of rational drug design would involve using this core to synthesize derivatives that are computationally and experimentally tested for their ability to interact with specific biological targets, such as enzymes or receptors implicated in disease. nih.gov

Strategies for Environmental Remediation and Waste Management

As with many chlorinated aromatic compounds, the potential for environmental persistence makes the development of remediation and waste management strategies crucial. Chlorinated anilines can be toxic to aquatic organisms and may be resistant to natural degradation. besjournal.com

Research into the biodegradation of chloroanilines has identified several bacterial strains capable of breaking down these compounds. Genera such as Pseudomonas, Aquaspirillum, and Paracoccus have been shown to degrade various chloroanilines. researchgate.netnih.gov The typical aerobic degradation pathway involves an initial oxidative step to form a corresponding chlorocatechol, which is subsequently processed through ring-cleavage pathways. nih.gov Future research could focus on isolating or engineering microbes specifically for the bioremediation of this compound-contaminated sites. Studies have shown that biodegradation rates can be enhanced by increasing the inoculum size of degrading bacteria and can be influenced by the presence of other compounds that act as growth substrates. besjournal.comnih.gov

| Approach | Description | Key Factors | Reference |

|---|---|---|---|

| Bioremediation | Use of microorganisms to break down the compound. | Identification of specific bacterial strains (e.g., Pseudomonas), pollutant concentration, presence of co-substrates. | besjournal.comresearchgate.netnih.gov |

| Co-metabolism | Degradation of the compound in the presence of another growth-promoting substrate (e.g., aniline). | The metabolic efficiency of chloroaniline degradation can be improved. | besjournal.comnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and characterization of new molecules. github.io These computational tools can be applied to this compound to predict its properties and guide the synthesis of new derivatives with desired functions.

ML models can be trained on large datasets of existing chemical compounds to predict the biological activity of new, untested molecules based solely on their structure. nih.govresearchgate.net For this compound, researchers could develop quantitative structure-activity relationship (QSAR) models to forecast its potential as a pharmaceutical or agrochemical agent. Furthermore, in silico tools can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of novel derivatives, allowing scientists to prioritize the synthesis of compounds with favorable pharmacokinetic and safety characteristics. nih.govmdpi.com This predictive power significantly reduces the time and cost associated with traditional trial-and-error laboratory work, enabling a more focused and efficient approach to compound discovery. mdpi.com

Q & A

Q. What are the key physicochemical properties and spectral identifiers of 3-Chloro-2,6-dimethylaniline for accurate compound verification?

Answer: this compound (CAS 26829-77-6) has a molecular formula of C₈H₁₀ClN (molecular weight 155.625 g/mol) and is slightly soluble in water. Key spectral identifiers include:

- InChI Key : FGMXFOTYCHZCLA-UHFFFAOYSA-N

- SMILES : CC1=C(C(=C(C=C1)Cl)C)N